molecular formula C14H17Cl2NO3 B1263584 Ayamycin

Ayamycin

Cat. No. B1263584
M. Wt: 318.2 g/mol
InChI Key: YJUBDQRBJQTJHH-UWVGGRQHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ayamycin is a natural product found in Nocardia with data available.

Scientific Research Applications

Inhibition of Uropathogenic Escherichia Coli Growth

A significant application of Ayamycin, specifically a variant known as nicoyamycin A, is its potent inhibition of uropathogenic Escherichia coli growth in low iron environments. This discovery is a promising step toward developing new antibiotics for treating stubborn bacterial infections (Mike et al., 2017).

Enhanced Production through Genome Shuffling

Genome shuffling of the marine-derived bacterium Nocardia sp. ALAA 2000 resulted in significantly increased production of Ayamycin. This technique, involving ethyl methane sulfonate (EMS) and UV irradiation, led to mutants producing tenfold more Ayamycin than the original strain (El-Gendy & El-Bondkly, 2011).

Bacteriocin Research and Applications

While not directly linked to Ayamycin, research on bacteriocins, ribosomally synthesized antimicrobial peptides, provides context for the broader field of antibiotic research, including Ayamycin. Bacteriocins have applications ranging from food preservation to potential treatments for cancer and regulation of quorum sensing, reflecting the scope of antibiotic research (Chikindas et al., 2018).

Inhibition of HCV Infection and Gram-Positive Bacteria

Lanyamycin, a compound related to Ayamycin, has been found to inhibit HCV infection in mammalian liver cells and exhibit moderate cytotoxic activity against certain cell lines. Additionally, it suppresses the growth of the Gram-positive bacterium Micrococcus luteus (Mulwa et al., 2018).

Synthesis Studies

The first total synthesis of aquayamycin, a variant of Ayamycin, was achieved through critical steps like the Hauser reaction and intramolecular pinacol coupling. This synthesis provides a foundation for further chemical studies and potential pharmaceutical applications (Matsumoto et al., 2000).

properties

Product Name

Ayamycin

Molecular Formula

C14H17Cl2NO3

Molecular Weight

318.2 g/mol

IUPAC Name

(4S,5S)-1,1-dichloro-4-ethyl-5-(4-nitrophenyl)hexan-2-one

InChI

InChI=1S/C14H17Cl2NO3/c1-3-10(8-13(18)14(15)16)9(2)11-4-6-12(7-5-11)17(19)20/h4-7,9-10,14H,3,8H2,1-2H3/t9-,10-/m0/s1

InChI Key

YJUBDQRBJQTJHH-UWVGGRQHSA-N

Isomeric SMILES

CC[C@@H](CC(=O)C(Cl)Cl)[C@H](C)C1=CC=C(C=C1)[N+](=O)[O-]

Canonical SMILES

CCC(CC(=O)C(Cl)Cl)C(C)C1=CC=C(C=C1)[N+](=O)[O-]

synonyms

1,1-dichloro-4-ethyl-5-(4-nitrophenyl)hexan-2-one
ayamycin

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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